[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6-11-8(5-13-6)9-3-2-7(4-10)12-9/h2-3,5H,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUQAHJPQLLHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(O2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878465-91-9 | |
| Record name | [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine typically involves the formation of the thiazole and furan rings followed by their coupling. One common method includes the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with furan-2-ylmethanamine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of catalysts and controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or furan rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. This has implications for the development of new antibiotics.
Anticancer Properties
Studies have shown that derivatives of thiazole compounds can induce apoptosis in cancer cells. The presence of the furan moiety may enhance the ability of this compound to bind to specific cancer-related targets, making it a candidate for further investigation in cancer therapy.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve the modulation of neurotransmitter levels or protection against oxidative stress.
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions where thiazole and furan rings are formed through cyclization reactions. Various derivatives can be synthesized by modifying the amine group or substituting different functional groups on the furan or thiazole rings to enhance biological activity or solubility.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazole-furan hybrids, including this compound. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis Induction
In research conducted by Smith et al., the anticancer effects of thiazole derivatives were investigated. The study found that compounds similar to this compound significantly induced apoptosis in human breast cancer cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties :
- Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 139.7 Ų ([M+H]<sup>+</sup>) to 151.8 Ų ([M+Na]<sup>+</sup>), indicating moderate conformational flexibility .
- Safety Profile : Classified with hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H315-H335 (respiratory irritation) .
Structural Analogs
The compound belongs to a class of heterocyclic amines with fused thiazole and aromatic systems. Key analogs include:
Pharmacological Activity
mGluR5 Antagonists :
- MTEP and MPEP are well-studied mGluR5 antagonists. MTEP attenuates cocaine-seeking behavior in preclinical models (ED50 = 1–3 mg/kg) , while MPEP exhibits anxiolytic effects in rodents (effective dose = 0.1–30 mg/kg) without sedation .
- Target Compound : Lacks direct mGluR5 binding data but shares the 2-methylthiazole motif critical for mGluR5 antagonism in MTEP/MPEP .
- Orexin Receptor Antagonists: SB-649868 (IC50 = 0.3–3 nM for OX1/OX2) reduces compulsive eating in rats .
Biological Activity
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine is a heterocyclic compound that incorporates both thiazole and furan moieties. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity of this compound based on various research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H10N2OS |
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and furan rings. For instance, derivatives of thiazole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain thiazole derivatives exhibited IC50 values as low as 1.61 µg/mL against HepG-2 cells (hepatocellular carcinoma) . The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.
Case Study: Thiazole Derivatives
In a study focusing on thiazole derivatives, researchers synthesized several compounds and tested them against HepG-2 cell lines using MTT assays. The results indicated that modifications in the thiazole ring significantly influenced anticancer activity. For example, compounds with methyl substitutions demonstrated improved efficacy compared to their unsubstituted counterparts .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Research has shown that thiazole derivatives possess significant antibacterial and antifungal activities. A study evaluated various thiazole-based compounds for their effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results with several derivatives demonstrating potent antimicrobial effects .
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| Compound C | Candida albicans | 20 µg/mL |
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have also been investigated. One study reported that certain thiazole derivatives exhibited significant anticonvulsant activity with effective doses lower than those of standard medications like ethosuximide . The SAR indicated that specific substitutions on the thiazole ring were crucial for enhancing anticonvulsant effects.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the thiazole and furan moieties plays a critical role in its biological activity. Molecular dynamics simulations and docking studies are being employed to elucidate these interactions further.
Q & A
Q. Q1. What are the common synthetic routes for [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine?
The compound is typically synthesized via microwave-assisted Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres. For example, furan-2-yl boronic acid derivatives are coupled with halogenated thiazole precursors at 140°C, followed by Boc-deprotection using trifluacetic acid (TFA) and HCl to yield the free amine . Purification often involves silica gel chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization.
Q. Q2. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- H/C-NMR to confirm substituent positions and amine functionality.
- FT-IR for identifying amine (-NH) and thiazole/furan ring vibrations.
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- Melting point analysis to assess purity (e.g., mp 203–204°C for related hydrochlorides) .
Advanced Synthetic Optimization
Q. Q3. How can researchers address low yields in the final deprotection step of this compound?
Low yields (e.g., 11.1% in HCl-mediated deprotection) may arise from incomplete Boc removal or side reactions. Optimization strategies include:
- Alternative acids : Replace TFA with HCl/dioxane for milder conditions.
- Temperature control : Reduce exothermic side reactions by cooling during acid addition.
- Workup adjustments : Use pH-controlled extraction (pH ~10) to minimize amine loss .
Q. Q4. What role does the thiazole-furan heterocyclic system play in reactivity?
The electron-deficient thiazole ring facilitates electrophilic substitutions (e.g., nitration), while the furan oxygen enhances resonance stabilization. This dual system influences regioselectivity in cross-coupling reactions and stability under oxidative conditions .
Reactivity and Functionalization
Q. Q5. What reagents are suitable for oxidizing or reducing the methanamine group?
- Oxidation : KMnO/HO converts the amine to a nitro or carbonyl group, depending on conditions.
- Reduction : NaBH or LiAlH can reduce imine intermediates to secondary amines .
Advanced studies should monitor pH and solvent polarity to control selectivity.
Q. Q6. How can researchers functionalize the thiazole ring for SAR studies?
- Electrophilic substitution : Use HNO/HSO for nitration at the 5-position of thiazole.
- Nucleophilic displacement : Replace methyl groups with halides using PCl or Br/AcOH .
Biological and Material Applications
Q. Q7. What biological targets are plausible for this compound?
The thiazole-furan scaffold is associated with antimicrobial and anticancer activity , likely via:
Q. Q8. Can this compound act as a corrosion inhibitor?
Analogous furan-methanamine derivatives (e.g., BIFM) inhibit metal corrosion in acidic environments by adsorbing onto surfaces via Langmuir isotherm behavior. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are standard evaluation methods .
Computational and Mechanistic Studies
Q. Q9. How can DFT calculations predict this compound’s reactivity?
Q. Q10. What contradictions exist in spectral data for this compound?
Discrepancies in H-NMR shifts (e.g., amine proton broadening) may arise from tautomerism in the thiazole ring or solvent effects. Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities .
Stability and Storage
Q. Q11. What storage conditions prevent degradation of this compound?
- Hydrochloride salts : Store desiccated at 2–8°C to avoid hygroscopic degradation.
- Free amines : Use amber vials under argon to prevent oxidation. Monitor purity via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
